N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and an isoquinoline moiety suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.
Attachment of the Acetamide Group: The final step involves the coupling of the isoquinoline derivative with 3,4-dimethoxyphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced isoquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes, receptors, and ion channels, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, while the isoquinoline core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(1-oxoisoquinolin-5-yl)oxyacetamide: Lacks the prop-2-enyl group.
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxypropionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is unique due to the presence of both the prop-2-enyl group and the acetamide group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-11-24-12-10-16-17(22(24)26)6-5-7-18(16)29-14-21(25)23-15-8-9-19(27-2)20(13-15)28-3/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFGPAHNHKSZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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